molecular formula C9H17NO2S B14467235 S-Ethyl 2-hydroxyazepane-1-carbothioate CAS No. 66163-42-6

S-Ethyl 2-hydroxyazepane-1-carbothioate

Cat. No.: B14467235
CAS No.: 66163-42-6
M. Wt: 203.30 g/mol
InChI Key: KGTFCCHGFRWCTF-UHFFFAOYSA-N
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Description

S-Ethyl 2-hydroxyazepane-1-carbothioate is a chemical compound with the molecular formula C8H15NO2S It is known for its unique structure, which includes an azepane ring, a hydroxyl group, and a carbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 2-hydroxyazepane-1-carbothioate typically involves the reaction of azepane derivatives with ethyl chloroformate and thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 2-hydroxyazepane-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-Ethyl 2-hydroxyazepane-1-carbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Ethyl 2-hydroxyazepane-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Ethyl 2-hydroxyazepane-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a hydroxyl group that can participate in additional chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

66163-42-6

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

S-ethyl 2-hydroxyazepane-1-carbothioate

InChI

InChI=1S/C9H17NO2S/c1-2-13-9(12)10-7-5-3-4-6-8(10)11/h8,11H,2-7H2,1H3

InChI Key

KGTFCCHGFRWCTF-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N1CCCCCC1O

Origin of Product

United States

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